molecular formula C7H6N2S2 B2850447 6-Methylthieno[2,3-d]pyrimidine-4-thiol CAS No. 25710-07-0

6-Methylthieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B2850447
CAS No.: 25710-07-0
M. Wt: 182.26
InChI Key: JZAZRQKRXAOPRY-UHFFFAOYSA-N
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Description

“6-Methylthieno[2,3-d]pyrimidine-4-thiol” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .


Synthesis Analysis

The synthesis of thienopyrimidine derivatives has been discussed in various studies . For instance, Elmenier et al. synthesized and evaluated a series of 2-aryl-4-morpholinothieno [2,3- d ]pyrimidine derivatives .


Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

Thienopyrimidine derivatives have shown to inhibit various enzymes and pathways . They have been used as PI3K inhibitors against various isomers PI3Kα, β, and γ .

Scientific Research Applications

Fluorescent Probes for Biothiol and Thiophenol Detection

A novel approach for developing original fluorescent probes for biothiol and thiophenol detection was explored through the optimization of pyrimidine moieties as unique recognition units. This strategy involved a combinatorial chemistry paradigm, allowing for the efficient identification of optimal probes for specific biomolecules. The probes demonstrated favorable characteristics for direct visualization of biothiol fluctuations during oxidative stress and cell apoptosis, highlighting their potential in biological and chemical contexts (Xie et al., 2017).

Nonlinear Optical (NLO) Properties

Research on thiopyrimidine derivatives revealed their significance in non-linear optics (NLO) due to the promising applications in medicine and NLO fields. The study encompassed the synthesis and comprehensive analysis of various 4-thiopyrimidines derivatives, demonstrating their considerable NLO character, especially for optoelectronic applications. This work highlights the importance of pyrimidine rings and their derivatives in advancing materials science and technology (Hussain et al., 2020).

Antimicrobial Activity

The synthesis of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrated significant antimicrobial activity. These compounds were more active than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa, showcasing their potential in developing new antimicrobial agents (Kolisnyk et al., 2015).

Safety and Hazards

The safety data sheet for a related compound, “4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development . The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines .

Biochemical Analysis

Biochemical Properties

Thienopyrimidine derivatives, including 6-Methylthieno[2,3-d]pyrimidine-4-thiol, have been found to interact with various enzymes and proteins. For instance, they have been synthesized and evaluated as inhibitors of phosphoinositide 3-kinases (PI3K), which are enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Cellular Effects

The cellular effects of this compound are primarily related to its inhibitory activity against PI3K. By inhibiting this enzyme, it can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically with the active site of PI3K, leading to the inhibition of this enzyme . This inhibition can result in changes in gene expression and cellular signaling pathways.

Properties

IUPAC Name

6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAZRQKRXAOPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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